Acetochlor esa
Overview
Description
Acetochlor ethanesulfonic acid is a metabolite of the herbicide acetochlor, which is widely used for controlling broadleaf and annual weeds in crops such as corn and soybeans. Acetochlor ethanesulfonic acid is formed through the degradation of acetochlor by microbial action, resulting in a more water-soluble and mobile compound .
Mechanism of Action
Target of Action
Acetochlor ESA is a metabolite of the herbicide acetochlor It’s parent compound, acetochlor, is known to inhibit the elongase and the geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, which are part of the gibberellin pathway .
Mode of Action
Its parent compound, acetochlor, acts by inhibiting the elongase and the ggpp cyclization enzymes, disrupting the gibberellin pathway . This disruption prevents the normal growth and development of plants, effectively controlling the population of unwanted weeds.
Biochemical Pathways
This compound is a degradation product of Acetochlor, which is thought to be degraded by microbial action to the oxanilic acid (OA) and ethanesulfonic acid (ESA) metabolites . A sulfate-reducing bacterium, Cupidesulfovibrio sp. SRB-5, has been found to degrade Acetochlor via a novel anaerobic pathway. In this pathway, sulfate is first reduced to sulfide, which attacks the C−Cl bond of Acetochlor and abiotically forms Acetochlor-thioalcohol and dis-S-acetochlor. These further undergo microbial degradation, producing the intermediates this compound, 2-methyl-6-ethylaniline, and 2-ethylaniline .
Pharmacokinetics
It is known that this compound is a water-soluble compound , which suggests that it may have high mobility in the environment.
Result of Action
Its parent compound, acetochlor, is known to disrupt the normal growth and development of plants by inhibiting key enzymes in the gibberellin pathway . This results in effective control of unwanted weeds in agricultural settings.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, microbial activity plays a crucial role in the degradation of Acetochlor to this compound . Furthermore, the compound’s water solubility suggests that it may be highly mobile in the environment and could potentially contaminate water sources
Biochemical Analysis
Biochemical Properties
Acetochlor ESA interacts with various enzymes and proteins in the biochemical reactions. A sulfate-reducing bacterium, Cupidesulfovibrio sp. SRB-5, has been found to degrade this compound through a novel anaerobic pathway . In this pathway, sulfate is first reduced to sulfide, which attacks the C−Cl bond of this compound and abiotically forms acetochlor-thioalcohol and dis-S-acetochlor .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with sulfide, a product of sulfate reduction. The sulfide attacks the C−Cl bond of this compound, leading to the formation of acetochlor-thioalcohol and dis-S-acetochlor . These compounds then undergo further microbial degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the degradation of this compound by Cupidesulfovibrio sp. SRB-5 has been observed to follow pseudo-first-order kinetics . The degradation half-times of this compound (100 μM) by strain SRB-5 were 2.4 and 4.2 days in industrial wastewater and paddy sludge, respectively .
Metabolic Pathways
This compound is involved in the metabolic pathway of the sulfate-reducing bacterium Cupidesulfovibrio sp. SRB-5 . The bacterium reduces sulfate to sulfide, which then reacts with this compound to form acetochlor-thioalcohol and dis-S-acetochlor .
Transport and Distribution
Given its water solubility, it is likely to be easily transported and distributed in both soil and water environments .
Preparation Methods
The preparation of acetochlor ethanesulfonic acid involves the degradation of acetochlor by microbial action. This process typically occurs in the environment, where acetochlor is broken down by microorganisms into its metabolites, including acetochlor ethanesulfonic acid . In laboratory settings, acetochlor ethanesulfonic acid can be synthesized by treating acetochlor with ethanesulfonic acid under controlled conditions .
Chemical Reactions Analysis
Acetochlor ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: Acetochlor ethanesulfonic acid can be oxidized to form oxanilic acid derivatives.
Reduction: Reduction reactions can convert acetochlor ethanesulfonic acid into less oxidized forms.
Substitution: Substitution reactions can occur, where functional groups on the acetochlor ethanesulfonic acid molecule are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acetochlor ethanesulfonic acid has several scientific research applications, including:
Environmental Studies: It is used to study the degradation pathways and environmental fate of acetochlor and other chloroacetanilide herbicides.
Analytical Chemistry: Acetochlor ethanesulfonic acid is used as a standard in analytical methods for detecting and quantifying herbicide residues in water and soil.
Comparison with Similar Compounds
Acetochlor ethanesulfonic acid is similar to other chloroacetanilide herbicide metabolites, such as:
- Alachlor ethanesulfonic acid
- Metolachlor ethanesulfonic acid
- Dimethenamid ethanesulfonic acid
- Flufenacet ethanesulfonic acid
- Propachlor ethanesulfonic acid
Compared to these similar compounds, acetochlor ethanesulfonic acid is unique in its specific degradation pathway and the environmental conditions under which it is formed .
Properties
IUPAC Name |
2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-4-12-8-6-7-11(3)14(12)15(10-20-5-2)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAIQOCRALNGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037483 | |
Record name | Acetochlor ESA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187022-11-3 | |
Record name | Acetochlor ESA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187022-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetochlor ethanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187022113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetochlor ESA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETOCHLOR ETHANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7MV6SGC16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How prevalent is acetochlor ESA in groundwater?
A1: Studies show that this compound is commonly detected in groundwater, particularly in agricultural areas where acetochlor is used. One study found quantifiable residues of this compound in approximately 16% of groundwater samples analyzed, with concentrations at or above 1.0 µg/L. [] Another study in the Czech Republic found this compound to be one of the most commonly found pesticides in drinking water, often exceeding the reference value. []
Q2: Is this compound more persistent than acetochlor itself?
A2: Yes, research suggests that this compound is more persistent in the environment than its parent compound, acetochlor. [] While acetochlor dissipates rapidly from surface soils, this compound has been shown to leach into groundwater at higher rates and persist for longer periods. This highlights the importance of monitoring not just parent pesticides, but also their potentially more persistent degradation products.
Q3: What are the potential toxicological effects of this compound?
A3: While the research on this compound's toxicity is still developing, a study on marbled crayfish showed that exposure to this compound, both alone and in combination with aminomethylphosphonic acid (AMPA, a glyphosate metabolite), led to significant negative effects. These effects included reduced growth, altered gill morphology, and changes in antioxidant enzyme activity, suggesting potential for disruption of physiological processes. []
Q4: How is this compound formed?
A4: this compound is formed through the biodegradation of acetochlor in the environment. This process can occur through both aerobic and anaerobic pathways. Research has identified a specific sulfate-reducing bacterium, Cupidesulfovibrio sp. SRB-5, that can degrade acetochlor under anaerobic conditions, with this compound identified as one of the degradation intermediates. []
Q5: Can this compound be separated into its stereoisomers?
A5: Yes, this compound exists as four stereoisomers due to its chiral centers. Research has demonstrated that these stereoisomers can be separated using capillary zone electrophoresis (CZE), a technique that separates molecules based on their charge and size. This separation is possible due to the hindered rotation around the amide bond in this compound, leading to distinct chemical properties for each stereoisomer. []
Q6: What are the implications of this compound's presence in groundwater for drinking water quality?
A6: The frequent detection of this compound in groundwater, sometimes at concentrations exceeding regulatory limits, raises concerns about the safety of drinking water, especially in agricultural areas. [] While the health risks associated with chronic exposure to low levels of this compound are not fully understood, its presence highlights the need for:
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